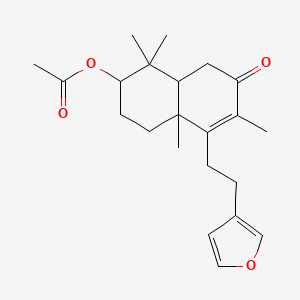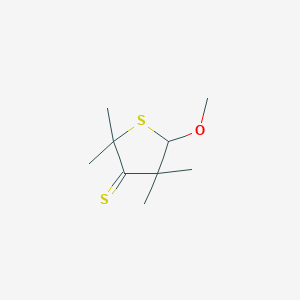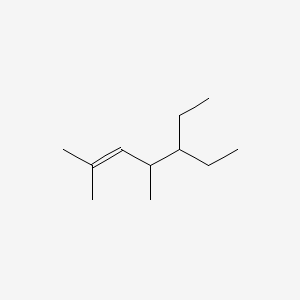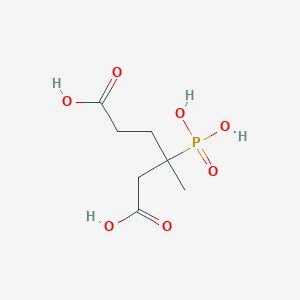
3-Methyl-3-phosphonohexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-phosphonohexanedioic acid is an organic compound characterized by the presence of a phosphonic acid group and a hexanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phosphonohexanedioic acid typically involves the reaction of phosphorous acid with a suitable precursor under controlled conditions. One common method includes the reaction of phosphorous acid with a nitrile in the presence of methanesulfonic acid, followed by the addition of phosphorus trichloride or phosphorus oxychloride . This method allows for the formation of the phosphonic acid group in a single step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-phosphonohexanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The phosphonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while reduction can produce phosphonates.
Scientific Research Applications
3-Methyl-3-phosphonohexanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-phosphonohexanedioic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and other molecules, influencing various biochemical and chemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-3-phosphonohexanedioic acid include other phosphonic acids and hexanedioic acid derivatives. Examples include:
- 3-Methyl-3-phosphonopentanedioic acid
- 3-Methyl-3-phosphonobutanedioic acid
Uniqueness
This compound is unique due to its specific combination of a phosphonic acid group and a hexanedioic acid backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
67492-86-8 |
|---|---|
Molecular Formula |
C7H13O7P |
Molecular Weight |
240.15 g/mol |
IUPAC Name |
3-methyl-3-phosphonohexanedioic acid |
InChI |
InChI=1S/C7H13O7P/c1-7(4-6(10)11,15(12,13)14)3-2-5(8)9/h2-4H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14) |
InChI Key |
IDWTYLPJZSREDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(CC(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


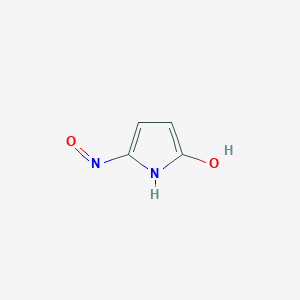
![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)

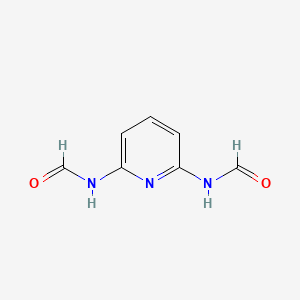
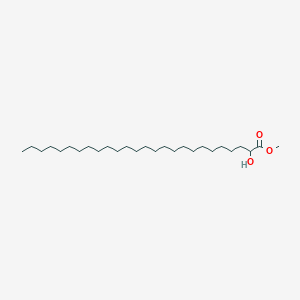
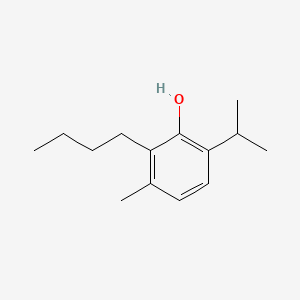
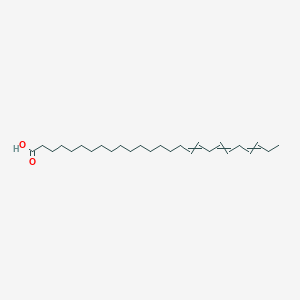
![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)
